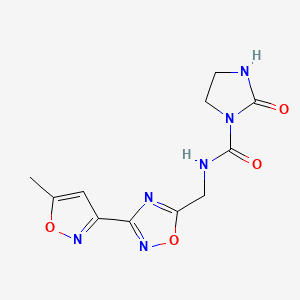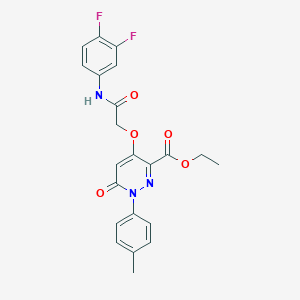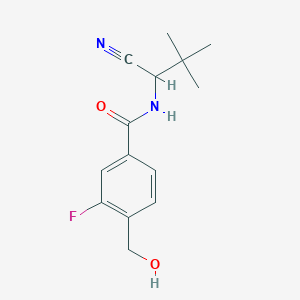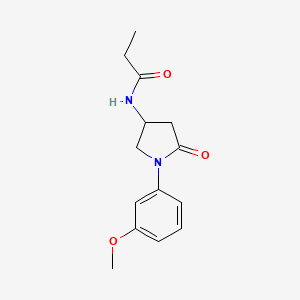![molecular formula C23H20N4O3S2 B3020204 2-[(4-phenylphthalazin-1-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide CAS No. 930023-98-6](/img/structure/B3020204.png)
2-[(4-phenylphthalazin-1-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
Target of Action
The primary target of the compound “2-[(4-phenylphthalazin-1-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide” is the urea transporter B (UT-B) . Urea transporters are a family of transmembrane proteins that specifically transport urea .
Mode of Action
The compound interacts with its target, UT-B, by inhibiting its function . The compound binds to the UT-B binding pocket and exerts inhibition activity on UT-B
Biochemical Pathways
The compound affects the urea transport pathway by inhibiting the function of UT-B This results in a decrease in urea transport across the membrane
Result of Action
The inhibition of UT-B by the compound results in a decrease in urea transport across the membrane
実験室実験の利点と制限
One of the main advantages of 2-[(4-phenylphthalazin-1-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide is its high selectivity and sensitivity towards certain biological molecules, making it a useful tool for studying cellular processes. However, one limitation is its potential toxicity towards certain cells and tissues, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research on 2-[(4-phenylphthalazin-1-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide, including its use as a diagnostic tool for various diseases, such as cancer and Alzheimer's disease. It could also be studied for its potential use in drug delivery systems and as a therapeutic agent for various diseases. Additionally, further research could be conducted to better understand its mechanism of action and potential physiological effects.
合成法
2-[(4-phenylphthalazin-1-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-phenylphthalazin-1-amine with thionyl chloride to form 4-phenylphthalazin-1-yl chloride. This intermediate product is then reacted with sodium sulfide to form 2-[(4-phenylphthalazin-1-yl)sulfanyl]benzoic acid. The final step involves the reaction of 2-[(4-phenylphthalazin-1-yl)sulfanyl]benzoic acid with 4-aminobenzenesulfonamide to form this compound.
科学的研究の応用
2-[(4-phenylphthalazin-1-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide has been extensively studied for its potential applications in various scientific research fields. One of the main areas of research is its potential use as a fluorescent probe for imaging cells and tissues. This compound has been shown to have high selectivity and sensitivity towards certain biological molecules, making it a useful tool for studying cellular processes.
特性
IUPAC Name |
2-(4-phenylphthalazin-1-yl)sulfanyl-N-(4-sulfamoylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S2/c1-15(22(28)25-17-11-13-18(14-12-17)32(24,29)30)31-23-20-10-6-5-9-19(20)21(26-27-23)16-7-3-2-4-8-16/h2-15H,1H3,(H,25,28)(H2,24,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQGBVBKYJAWLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)SC2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B3020122.png)
![8-(2-Propylfuran-3-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B3020123.png)



![N-(4-butylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B3020127.png)
![N-(3-fluorophenyl)-6-methyl-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-amine](/img/structure/B3020130.png)

![1-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B3020135.png)
![2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B3020136.png)



![2-(2-methyl-1H-indol-3-yl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-oxoacetamide](/img/structure/B3020143.png)